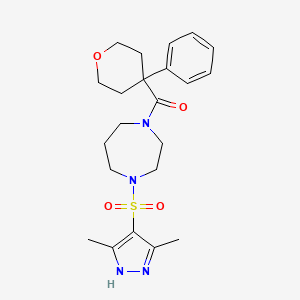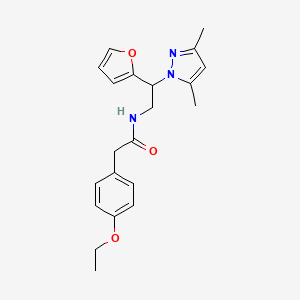
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and a carboxylate group attached to the pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-4-carboxylic acid derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted pyrazole derivatives.
Ester Hydrolysis: The major product is 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: Products include pyrazole-4-carboxylic acid derivatives and pyrazoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxyethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that reduce enzyme efficiency.
Comparación Con Compuestos Similares
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
3-bromo-1H-pyrazole-4-carboxylate: Lacks the ethoxyethyl group, which may affect its binding affinity and specificity.
1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Ethyl 3-chloro-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate: The chlorine atom may confer different reactivity and biological activity compared to the bromine atom.
This compound is unique due to the presence of both the bromine atom and the ethoxyethyl group, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDTYZNXKHMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)





![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2700406.png)

